molecular formula C36H70N4O14 B609431 N-(Azido-PEG2)-N-bis(PEG4-Boc) CAS No. 2112731-81-2

N-(Azido-PEG2)-N-bis(PEG4-Boc)

Cat. No.: B609431
CAS No.: 2112731-81-2
M. Wt: 782.97
InChI Key: QMUHVUPHHRSFNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Azido-PEG2)-N-Boc-PEG4-Boc is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs .


Synthesis Analysis

N-(Azido-PEG2)-N-Boc-PEG4-Boc is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Molecular Structure Analysis

The molecular structure of N-(Azido-PEG2)-N-Boc-PEG4-Boc includes an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Chemical Reactions Analysis

The chemical reactions involving N-(Azido-PEG2)-N-Boc-PEG4-Boc primarily include copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

The molecular weight of N-(Azido-PEG2)-N-Boc-PEG4-Boc is 578.70 and its formula is C26H50N4O10 .

Scientific Research Applications

Application in Protein Cross-Linking

Bis(maleidophenyl)-PEG2000 (Bis-Mal-PEG2000), a bifunctional protein cross-linker, demonstrates the potential of PEG-based compounds in introducing intra-tetrameric cross-links into proteins. This strategy, exemplified in the cross-linking of hemoglobin, shows minimal influence on oxygen affinity while retaining sensitivity to allosteric effectors. The technique promises stabilization of new designer low oxygen affinity hemoglobins for therapeutic applications (Manjula et al., 2000).

Development of Drug Delivery Systems

PEG-based polymers have been employed to develop azido-carrying biodegradable polymers for drug delivery. The modification of these polymers via click chemistry enables the conjugation of anticancer drugs, demonstrating the potential of PEG derivatives in the formulation of drug delivery systems (Hu et al., 2013).

Enhancing Hydrophilicity and Biocompatibility

PEG-silk fibroin conjugates, synthesized by modifying silk fibroin with PEG, exhibit increased hydrophilicity compared to silk fibroin alone. This modification is significant in enhancing the biocompatibility of materials, potentially useful in biomedical applications (Gotoh et al., 1997).

Photocatalytic Applications

The incorporation of PEG derivatives in photocatalytic materials, such as N-doped (BiO)_2CO_3 hierarchical microspheres, has shown enhanced photocatalytic activity and stability. These materials are promising for environmental pollution control (Dong et al., 2012).

Nanoparticle Stabilization and Catalysis

PEG derivatives, when incorporated into metallopolymers, can improve water solubility, biocompatibility, and introduce sensing capabilities. They also stabilize nanoparticles for use in catalysis (Deraedt et al., 2014).

Gene Delivery Applications

PEG-based copolymers have been explored as DNA carriers for specific gene targeting. Such systems demonstrate enhanced transfection efficiency and potential for targeted gene therapy (Lim et al., 2000).

Dynamic Cell Adhesion and Migration

PEG-based compounds have been utilized to create substrates for spatially controlled dynamic cell adhesion. This is instrumental in tissue motility assays and patterned coculturing, showcasing the versatility of PEG derivatives in cell biology research (van Dongen et al., 2013).

Mechanism of Action

Target of Action

N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester), also known as N-(Azido-PEG2)-N-bis(PEG4-Boc), is a branched PEG linker . The primary targets of this compound are alkyne or cyclooctyne groups, with which it reacts via Click Chemistry . The compound also interacts with carboxylic acids, activated NHS esters, and carbonyls .

Mode of Action

The azide group in the compound reacts with alkyne or cyclooctyne groups in a Click Chemistry reaction . This reaction is highly selective and efficient, allowing for the formation of a stable triazole ring. The amino group in the compound is reactive with carboxylic acids, activated NHS esters, and carbonyls .

Biochemical Pathways

The compound’s interaction with its targets leads to the formation of a stable triazole ring, a process that is part of the Click Chemistry reaction . This reaction is used in various biochemical pathways, particularly in the field of drug delivery, where it enables the conjugation of drugs to specific biological targets.

Pharmacokinetics

The compound’s solubility in water, dmso, dcm, and dmf suggests that it may have good bioavailability

Result of Action

The result of the compound’s action is the formation of a stable triazole ring via a Click Chemistry reaction . This reaction enables the conjugation of drugs or other molecules to specific biological targets, which can be useful in drug delivery and other biomedical applications.

Future Directions

The future directions of N-(Azido-PEG2)-N-Boc-PEG4-Boc could involve its use in the synthesis of a wider range of PROTACs . Its ability to undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups could be exploited in the development of new chemical reactions.

Biochemical Analysis

Biochemical Properties

In biochemical reactions, N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) interacts with various enzymes, proteins, and other biomolecules. For instance, the amino group of this compound is reactive with carboxylic acids, activated NHS esters, and carbonyls . These interactions are essential for the formation of stable conjugates, which can be used in various biochemical assays and experiments.

Cellular Effects

N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) has significant effects on various types of cells and cellular processes. This compound can influence cell function by modifying cell surface proteins or intracellular biomolecules. For example, the azide group can be used to label cell surface proteins, allowing researchers to track and study these proteins in live cells .

Molecular Mechanism

The molecular mechanism of N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) involves its ability to form stable triazole linkages with alkynes or cyclooctynes through click chemistry. This reaction is highly specific and efficient, allowing for the precise modification of biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) can change over time. This compound is generally stable under standard storage conditions, such as -20°C . Its stability and activity can be influenced by various factors, including temperature, pH, and the presence of other chemicals.

Dosage Effects in Animal Models

The effects of N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) can vary with different dosages in animal models. At low doses, this compound can effectively modify target biomolecules without causing significant toxicity . At higher doses, N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) may exhibit toxic or adverse effects, including cell death or tissue damage.

Metabolic Pathways

N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) is involved in various metabolic pathways, particularly those related to the modification of biomolecules. This compound interacts with enzymes and cofactors that facilitate the formation of stable triazole linkages through click chemistry .

Transport and Distribution

Within cells and tissues, N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement within the cell . Additionally, the PEG linker in N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) enhances its solubility and distribution in aqueous environments.

Subcellular Localization

The subcellular localization of N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester) is influenced by various factors, including targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on target biomolecules .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H70N4O14/c1-35(2,3)53-33(41)7-13-43-19-25-49-29-31-51-27-23-47-17-11-40(10-16-46-22-21-45-15-9-38-39-37)12-18-48-24-28-52-32-30-50-26-20-44-14-8-34(42)54-36(4,5)6/h7-32H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUHVUPHHRSFNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H70N4O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.